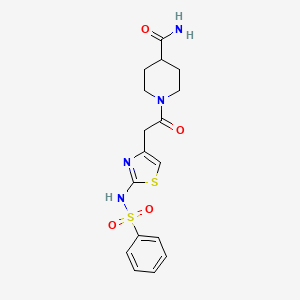

1-(2-(2-(Phenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-[2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4S2/c18-16(23)12-6-8-21(9-7-12)15(22)10-13-11-26-17(19-13)20-27(24,25)14-4-2-1-3-5-14/h1-5,11-12H,6-10H2,(H2,18,23)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYFLAKQLIBNVSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound 1-(2-(2-(Phenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide is a thiazole derivative. Thiazoles are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects

Mode of Action

The mode of action of thiazole derivatives is often characterized by their interaction with specific targets, leading to changes in cellular processes

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways depending on their specific targets

Result of Action

The result of the compound’s action at the molecular and cellular level would depend on its specific targets and mode of action

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness

Biological Activity

1-(2-(2-(Phenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and its implications in pharmacology, particularly focusing on its anticancer and antimicrobial activities.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound features a piperidine ring, a thiazole moiety, and a phenylsulfonamide group, which are known to contribute to various biological activities. The synthesis typically involves the reaction of piperidine derivatives with thiazole and phenylsulfonamide precursors under controlled conditions to yield the desired product .

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds, suggesting that modifications in the piperidine and thiazole structures can enhance their efficacy against different cancer cell lines. For instance, compounds with similar structural motifs have demonstrated significant inhibitory effects on the proliferation of human cancer cell lines such as MCF-7 and A549, with IC50 values ranging from 0.2 to 5.85 µM .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 3.0 | |

| Compound B | A549 | 5.85 | |

| Compound C | HCT116 | <10 |

Antimicrobial Activity

The compound's sulfonamide group may also confer antimicrobial properties. Sulfonamides are known for their broad-spectrum antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. Preliminary studies indicate that derivatives of phenylsulfonamides exhibit significant bacteriostatic effects, which could be extrapolated to our compound .

Case Studies

- Case Study on Anticancer Efficacy : A study evaluated the effects of structurally similar piperidine-based compounds on various cancer cell lines. The results indicated that modifications in the side chains significantly altered the compounds' potency, with some exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin .

- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of thiazole derivatives against common pathogens. The results showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting that similar modifications in our target compound could yield effective antimicrobial agents .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound may interact effectively with enzymes involved in cancer cell proliferation and bacterial metabolism, providing a rationale for its observed biological activities .

Scientific Research Applications

The compound 1-(2-(2-(Phenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention in various scientific research applications. This article focuses on its potential uses in medicinal chemistry, particularly in drug development, and highlights relevant case studies and data.

Antimicrobial Activity

Research indicates that compounds similar to This compound may exhibit antimicrobial properties. Sulfonamides, in particular, have been known for their antibacterial effects. A study demonstrated that derivatives of sulfonamides showed significant activity against various bacterial strains, suggesting that this compound could be explored for its potential as an antimicrobial agent .

Anticancer Potential

The thiazole ring is often associated with anticancer activity. Compounds containing thiazole derivatives have been reported to inhibit tumor growth and induce apoptosis in cancer cells. A case study involving thiazole-based compounds highlighted their efficacy in targeting specific cancer pathways, which could be relevant for the development of new anticancer therapies utilizing This compound .

Enzyme Inhibition

The structural components of this compound suggest potential as an enzyme inhibitor. Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folate biosynthesis in bacteria and protozoa. This mechanism can be crucial for developing new treatments against resistant strains of pathogens .

Drug Delivery Systems

Research has explored the use of sulfonamide-containing compounds in targeted drug delivery systems. The ability to modify the pharmacokinetic properties of drugs through conjugation with such compounds can enhance their therapeutic efficacy while minimizing side effects .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various sulfonamide derivatives against gram-positive and gram-negative bacteria. The results indicated that modifications to the thiazole and piperidine structures significantly enhanced antibacterial activity compared to standard sulfonamides .

Case Study 2: Anticancer Activity

In vitro studies on thiazole derivatives demonstrated their ability to inhibit proliferation in several cancer cell lines. The compound's mechanism was linked to the induction of apoptosis via the mitochondrial pathway, highlighting its potential as a lead compound for anticancer drug development .

Case Study 3: Enzyme Inhibition Analysis

Research focused on the enzyme inhibition profile of sulfonamides revealed that compounds structurally similar to This compound effectively inhibited dihydropteroate synthase in laboratory assays, suggesting a promising avenue for further exploration in antibiotic development .

Data Tables

Chemical Reactions Analysis

Synthetic Routes and Key Precursors

The compound is synthesized via modular approaches involving:

- Thiazole ring formation from β-ketoesters or malononitrile derivatives (e.g., ketene dithioacetals) coupled with sulfonohydrazides .

- Piperidine-4-carboxamide introduction through amide coupling or alkylation reactions .

- Phenylsulfonamido functionalization via nucleophilic substitution or sulfonylation .

Table 1: Representative Synthetic Steps

Thiazole Ring Modifications

- N-Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the thiazole nitrogen, forming N-hydroxythiazoles (Z-configuration preferred) .

- Electrophilic substitution : Bromination at C4/C5 positions using pyridinium tribromide .

Piperidine-4-carboxamide Transformations

- Hydrolysis : LiOH/MeOH cleaves esters to carboxylic acids (e.g., 13 → 13d ) .

- Amide bond alkylation : Reacts with benzyl halides or aryl chlorides under basic conditions .

Phenylsulfonamido Group Reactivity

- Nucleophilic displacement : The sulfonamide NH undergoes alkylation with chloroacetates or epoxides .

- Hydrogenolysis : Pd/C-mediated reduction removes sulfonyl groups in select cases .

Catalytic and Enzymatic Interactions

- SHP2 inhibition : Carboxamide-pyrimidine analogs show high binding affinity for SHP2 phosphatase (IC₅₀ < 100 nM) .

- Antiviral activity : Thiazole-sulfonamide derivatives inhibit viral proteases (e.g., HCV, HSV-1) via covalent cysteine targeting .

Table 2: Biological Activity of Structural Analogs

Stability and Degradation Pathways

- Intramolecular cyclization : Vinyl sulfone derivatives undergo cyclization to dihydropyrazolo[1,5-a]pyrazinones under acidic conditions .

- Oxidative degradation : m-CPBA or H₂O₂ exposure cleaves sulfonamide bonds, forming sulfonic acids .

Key Research Findings

- Synthetic scalability : T3P-mediated couplings achieve >80% yields with minimal epimerization .

- Selectivity : Bulky substituents on the phenylsulfonamido group reduce off-target binding (e.g., hERG inhibition) .

- Biological optimization : Methylthio groups enhance membrane permeability and antiviral potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key comparisons are outlined below:

Structural Analogues with Piperidine-4-Carboxamide and Sulfonyl Groups

1-(4-Chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

- Molecular Formula : C20H20ClN3O3S2

- Molecular Weight : 450.0

- Key Features :

- 4-Chlorobenzenesulfonyl group attached to piperidine.

- Benzothiazole ring (fused benzene-thiazole system) with a methyl substituent.

- Structural Differences vs. Target :

- Sulfonyl group is directly linked to piperidine (vs. phenylsulfonamido on thiazole in the target).

- Benzothiazole (fused ring) vs. simple thiazole in the target.

1-((4-Fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)piperidine-4-carboxamide

- Molecular Formula : C21H19F2N3O3S2

- Molecular Weight : 463.5

- Key Features :

- 4-Fluorophenylsulfonyl group on piperidine.

- Thiazole ring substituted with a 4-fluorophenyl group.

- Structural Differences vs. Target: Sulfonyl group on piperidine (vs. sulfonamido on thiazole). Fluorine substituents may enhance metabolic stability but reduce solubility compared to the target’s non-halogenated phenyl group.

Thiazole-Containing Compounds with Varied Substituents

Methyl (2-(2-(4,5-Dibromo-1H-pyrrole-2-carboxamido)thiazol-4-yl)acetyl)glycinate

- Molecular Formula: Not explicitly stated.

- Key Features :

- Thiazole substituted with a dibromo-pyrrole carboxamido group.

- Acetyl linker and glycinate ester.

- Comparison :

- Demonstrates synthetic feasibility of acetyl-linked thiazole derivatives.

- Bromine substituents may increase steric bulk compared to the target’s phenylsulfonamido group.

2-(Thiazol-4-yl)benzimidazole

- Key Features :

- Benzimidazole-thiazole hybrid.

- Comparison :

- Dual heterocyclic system (vs. single thiazole in the target).

- Highlights versatility of thiazole in hybrid pharmacophores.

Comparative Data Table

Pharmacological Implications (Inferred)

- Sulfonamido vs. Sulfonyl Groups : The target’s thiazole-bound sulfonamido may enhance hydrogen-bonding interactions with enzymes, compared to piperidine-linked sulfonyl groups in and .

- Thiazole Substituents : The phenylsulfonamido group could modulate selectivity for sulfonamide-sensitive targets (e.g., carbonic anhydrase IX in cancer).

Q & A

Q. Q1. What are the critical parameters for optimizing the synthesis of 1-(2-(2-(phenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide to maximize yield and purity?

Basic Key parameters include reaction temperature (typically 60–80°C for thiazole ring formation), solvent choice (e.g., DMF for nucleophilic substitution or THF for acylation), and stoichiometric control of intermediates like piperidine-4-carboxamide derivatives. Evidence from similar sulfonamide-thiazole-piperidine compounds suggests that slow addition of acylating agents and pH control (e.g., using NaHCO₃) minimize side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity.

Advanced

For multi-step syntheses, orthogonal protection strategies (e.g., tert-butoxycarbonyl [Boc] for amines) prevent unwanted cross-reactivity. Kinetic studies (monitored by HPLC) can identify rate-limiting steps, such as sulfonamide coupling to thiazole. Computational tools (e.g., density functional theory [DFT]) predict transition states to optimize reaction pathways .

Structural Characterization

Q. Q2. Which spectroscopic and computational methods are most reliable for confirming the structure of this compound?

Basic Nuclear Magnetic Resonance (NMR):

- ¹H NMR identifies protons on the piperidine ring (δ 1.5–2.5 ppm), thiazole (δ 7.0–8.0 ppm), and sulfonamide (δ 3.0–3.5 ppm for NH).

- ¹³C NMR confirms carbonyl carbons (δ 165–175 ppm) and aromatic thiazole carbons.

Mass spectrometry (HRMS) validates molecular weight (e.g., m/z ~434 for C₁₉H₂₁N₃O₃S₂) .

Advanced

X-ray crystallography resolves stereoelectronic effects, such as the dihedral angle between the thiazole and piperidine rings, critical for docking studies. Time-dependent DFT simulations correlate experimental UV-Vis spectra (λmax ~270 nm for thiazole) with electronic transitions .

Biological Evaluation

Q. Q3. How can researchers design experiments to assess this compound’s enzyme inhibition potential?

Basic Use fluorometric or colorimetric assays (e.g., NADH-coupled assays for dehydrogenases) with recombinant enzymes. IC₅₀ values are determined via dose-response curves (1 nM–100 µM). Positive controls (e.g., methotrexate for dihydrofolate reductase) validate assay conditions .

Advanced

Surface plasmon resonance (SPR) quantifies binding kinetics (kon/koff) to targets like carbonic anhydrase, where sulfonamides are known inhibitors. Isothermal titration calorimetry (ITC) measures enthalpy changes to distinguish competitive vs. allosteric binding .

Structure-Activity Relationships (SAR)

Q. Q4. What structural modifications enhance this compound’s selectivity for biological targets?

Basic

- Sulfonamide substituents : Electron-withdrawing groups (e.g., -CF₃) increase acidity of the sulfonamide NH, improving hydrogen bonding to catalytic zinc in metalloenzymes.

- Thiazole substitution : Methyl groups at C5 reduce steric hindrance in hydrophobic binding pockets .

Advanced

Fragment-based drug design (FBDD) identifies optimal substituents. For example, replacing the phenylsulfonamido group with a pyridylsulfonamide improves water solubility (logP reduction by ~0.5) without sacrificing affinity .

Handling Contradictory Data

Q. Q5. How should researchers resolve discrepancies in reported biological activities across studies?

Methodology

- Assay standardization : Compare protocols for variables like buffer pH (e.g., Tris vs. phosphate) or enzyme source (human vs. bacterial).

- Metabolic stability : Use liver microsomes to assess if conflicting IC₅₀ values arise from rapid degradation in certain assays .

- Molecular dynamics (MD) simulations : Model compound flexibility in binding pockets to explain divergent activities (e.g., induced-fit vs. rigid binding) .

Computational Modeling

Q. Q6. Which computational approaches predict the compound’s reactivity and binding modes?

Advanced

- Docking studies (AutoDock Vina, Glide) : Screen against homology models of targets like cyclooxygenase-2 (COX-2). Focus on π-π stacking between thiazole and Tyr355.

- Reaction pathway prediction : Quantum mechanics/molecular mechanics (QM/MM) identifies intermediates in sulfonamide hydrolysis, guiding stability testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.